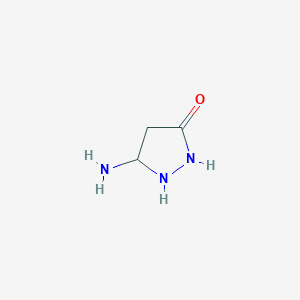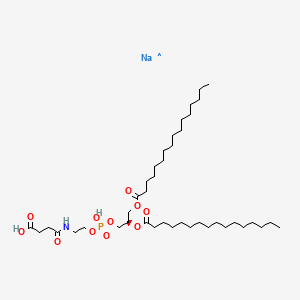
CID 170917286
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 170917286” is a chemical entity registered in the PubChem database. It is known for its unique structural properties and potential applications in various fields of scientific research. The compound’s molecular structure and properties make it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 170917286” involves specific reaction conditions and reagents. The detailed synthetic route typically includes steps such as:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that provide the necessary functional groups for the target compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product formation.
Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The process may include:
Batch or Continuous Production: Depending on the demand, the compound can be produced in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “CID 170917286” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Compound “CID 170917286” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of compound “CID 170917286” involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by binding to receptor sites.
Affect Cellular Pathways: Influence cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Compound A: Shares structural similarities but differs in functional groups.
Compound B: Has a similar core structure but varies in side chains.
Compound C: Exhibits similar reactivity but has different physical properties.
Uniqueness: Compound “CID 170917286” is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Eigenschaften
Molekularformel |
C41H78NNaO11P |
|---|---|
Molekulargewicht |
815.0 g/mol |
InChI |
InChI=1S/C41H78NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(46)50-35-37(36-52-54(48,49)51-34-33-42-38(43)31-32-39(44)45)53-41(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H,42,43)(H,44,45)(H,48,49);/t37-;/m1./s1 |
InChI-Schlüssel |
MTFAJQIOCRPKSD-GKEJWYBXSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide](/img/structure/B12366452.png)
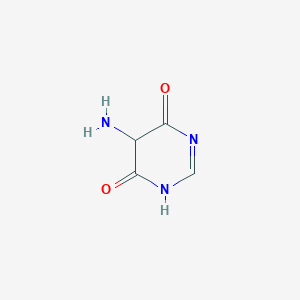
![(1R,2S,5S)-N-[(2S)-4-(3,3-dimethylazetidin-1-yl)-3,4-dioxo-1-[(3S)-2-oxopiperidin-3-yl]butan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12366467.png)
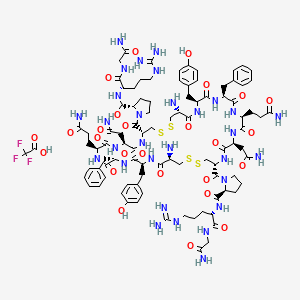


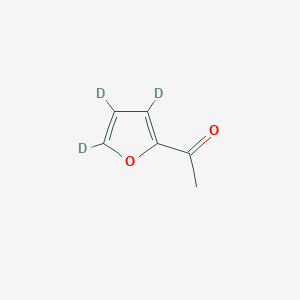
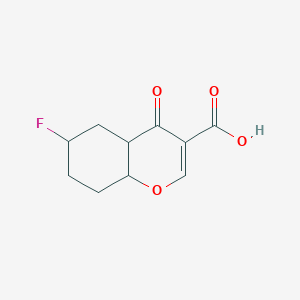
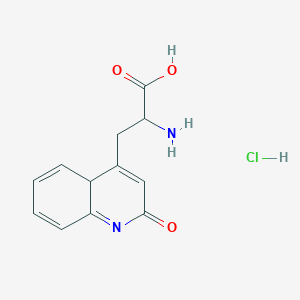

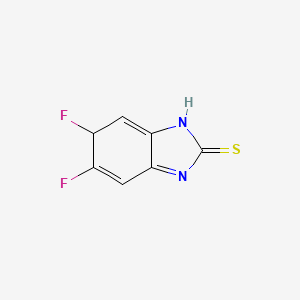
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)
![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)
